molecular formula C13H12N2O2S B2635181 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1367926-30-4

2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2635181
CAS No.: 1367926-30-4
M. Wt: 260.31
InChI Key: FQAPXZZISIWPIH-UHFFFAOYSA-N
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Description

2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoxazine core, which is known for its stability and reactivity, making it a valuable subject for chemical and pharmaceutical studies.

Biochemical Analysis

Biochemical Properties

2-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one interacts with mGluR5 receptors, which are G-protein-coupled receptors involved in synaptic transmission . These interactions can modulate the activity of various enzymes and proteins, influencing biochemical reactions within the cell .

Cellular Effects

The compound exerts significant effects on various types of cells, particularly neurons . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce fear-potentiated startle and increase punished responding in rodent models, consistent with an anxiolytic-like profile .

Molecular Mechanism

At the molecular level, this compound acts as an antagonist of mGluR5 receptors . It binds to these receptors, inhibiting their activity and leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For example, repeated dosing with the compound in rodent models eliminated the increase in punished responding observed with acute dosing .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At appropriate doses for mGluR5 receptor-mediated effects, it significantly reduces fear-potentiated startle and increases punished responding .

Metabolic Pathways

The compound is involved in the glutamatergic neurotransmission pathway, interacting with mGluR5 receptors . This interaction can influence metabolic flux and metabolite levels within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazine core, followed by the introduction of the thiazole ring. The process can be summarized as follows:

    Formation of the Benzoxazine Core: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a halogenated precursor, followed by cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzoxazine or thiazole rings, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), organometallic reagents (e.g., Grignard reagents)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors.

    Industry: Utilized in the development of advanced polymers and resins, owing to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-6-(phenylethynyl)pyridine (MPEP)
  • 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)
  • (4-methoxy-phenyl)-(6-methoxy-quinazolin-4-yl)-amine HCl (LY456236)

Uniqueness

Compared to these similar compounds, 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its benzoxazine core, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-7-13(16)15-10-5-9(3-4-12(10)17-7)11-6-18-8(2)14-11/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAPXZZISIWPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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